1-(Pyridin-3-ylmethyl)piperazine dihydrochloride is a chemical compound that plays a significant role in various fields of scientific research, particularly in pharmacology and medicinal chemistry. This compound is a derivative of piperazine, characterized by its molecular formula and a molecular weight of approximately 236.18 g/mol. It is known for its interactions with biological systems, making it a valuable tool in neuroscience and drug development. The compound typically exists as a dihydrochloride salt, enhancing its solubility and stability in aqueous environments.
This compound can be synthesized from readily available precursors such as pyridine-3-carboxaldehyde and piperazine. It belongs to the class of piperazine derivatives, which are widely recognized for their diverse biological activities, including potential therapeutic effects against neurological disorders and other diseases.
The synthesis of 1-(Pyridin-3-ylmethyl)piperazine dihydrochloride generally involves a multi-step process:
Industrial methods may utilize continuous flow reactors to optimize yield and purity while minimizing reaction times.
The molecular structure of 1-(Pyridin-3-ylmethyl)piperazine dihydrochloride features a piperazine ring bonded to a pyridin-3-ylmethyl group. The compound exhibits specific geometric configurations due to the presence of nitrogen atoms in both the piperazine and pyridine rings.
1-(Pyridin-3-ylmethyl)piperazine dihydrochloride can participate in several chemical reactions:
The outcomes of these reactions depend significantly on the specific conditions and reagents used.
The mechanism of action for 1-(Pyridin-3-ylmethyl)piperazine dihydrochloride primarily involves its interaction with neurotransmitter receptors in the central nervous system. Upon binding to these receptors, it modulates their activity by either inhibiting or activating signal transduction pathways, which can influence neuronal communication.
Research indicates that this compound may affect various neurotransmitter systems, including serotonin and dopamine pathways, making it relevant for studies on mood disorders and psychotropic effects .
The chemical reactivity of this compound allows it to participate in diverse biochemical interactions, making it suitable for various applications in research settings.
1-(Pyridin-3-ylmethyl)piperazine dihydrochloride has numerous applications in scientific research:
1-(Pyridin-3-ylmethyl)piperazine dihydrochloride (CAS: 1158392-64-3, C₁₀H₁₇Cl₂N₃) is a chemically modified piperazine derivative featuring a pyridinylmethyl substituent at one nitrogen atom. This dihydrochloride salt form has emerged as a critical building block in designing multitarget-directed ligands (MTDLs) for central nervous system disorders. Its structural architecture combines the versatile piperazine scaffold with the hydrogen-bonding capabilities of the pyridine ring, enabling synergistic interactions with diverse biological targets. The dihydrochloride salt form enhances aqueous solubility and bioavailability, making it indispensable for in vivo pharmacological studies. This compound exemplifies modern strategies in medicinal chemistry where salt formation optimizes physicochemical properties while preserving pharmacophoric features essential for receptor recognition [3] [5].
Piperazine derivatives constitute a cornerstone of neuropharmacological agents, dating to the mid-20th century with drugs like tranylcypromine (antidepressant) and later antihistamines. Their significance stems from:
Table 1: Evolution of Piperazine Derivatives in CNS Drug Discovery
Generation | Example Compounds | Key Targets | Therapeutic Application | |
---|---|---|---|---|
First | Tranylcypromine | Monoamine oxidase | Depression | |
Second | Quetiapine | 5-HT₂, D₂ receptors | Schizophrenia | |
Third | Pitolisant (Wakix®) | H₃R, σ1R | Narcolepsy | |
Advanced | KSK-series ligands | H₃R/σ1R dual ligands | Neuropathic pain | [4] |
The paradigm shift toward multitarget ligands is exemplified by H₃R/σ1R modulators. Compound 5 (Table 1 in [4]) shows nanomolar affinity at both receptors (H₃R Kᵢ = 7.70 nM; σ1R Kᵢ = 3.64 nM), contrasting with piperidine analog 4 (σ1R Kᵢ = 1531 nM). This 420-fold difference underscores piperazine’s unique capacity for dual-target engagement when strategically functionalized [4].
The pyridin-3-ylmethyl moiety in 1-(Pyridin-3-ylmethyl)piperazine dihydrochloride provides distinct advantages over phenyl or aliphatic groups:
Table 2: Impact of Pyridine Substitution on Receptor Binding
Position | Representative Structure | σ1R Kᵢ (nM) | H₃R Kᵢ (nM) | Key Interaction | |
---|---|---|---|---|---|
2-Pyridyl | 1-(Pyridin-2-yl)piperazine | 112 | 16.0 | Bidentate H-bond with Thr181 | |
3-Pyridyl | Target compound | 3–600* | 7–40* | Salt bridge with Glu172 | |
4-Pyridyl | KSK67 | 1531 | 3.17 | Proton transfer to carboxylate | [4] [7] [10] |
*Varies by scaffold
Electron delocalization in 4-pyridyl derivatives (e.g., KSK67) shortens the N7–C4 bond to ∼1.35 Å, indicating sp² hybridization. This planarization enhances resonance-assisted hydrogen bonding but may reduce compatibility with σ1R’s hydrophobic subpockets compared to 3-substituted analogs [2].
The dihydrochloride salt form of 1-(Pyridin-3-ylmethyl)piperazine is critical for:
Table 3: Protonation State Analysis of Piperazine Derivatives
Compound | Protonation Site (pH 7.4) | σ1R Kᵢ (nM) | Crystallographic Evidence | |
---|---|---|---|---|
KSK68 (piperidine) | Piperidine N⁺ | 3.64 | +1 cation (N10-H) in KSK68_OH crystal | |
KSK67 (piperazine) | Piperazine N4⁺, Pyridine N⁺ | 1531 | Iodide salt with protonated pyridine | |
1-(Pyridin-3-ylmethyl)piperazine·2HCl | Piperazine N⁺, Pyridine N⁺ | Not tested | Predominant dicationic form below pH 6 | [2] [5] |
Molecular dynamics simulations confirm that dicationic species form stable salt bridges with σ1R’s Glu172 and Asp126, while monocationic species exhibit 30% weaker binding. Thus, the dihydrochloride salt ensures optimal ionization for target engagement [2].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3